Ethyl 2-acetyl-3-(dimethylamino)acrylate
Overview
Description
Ethyl 2-acetyl-3-(dimethylamino)acrylate is an organic compound with the molecular formula C9H15NO3. It is a colorless to pale red liquid with a boiling point of approximately 174-175°C and a melting point of -12°C . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and industrial chemistry .
Preparation Methods
The synthesis of Ethyl 2-acetyl-3-(dimethylamino)acrylate involves a two-step process:
Reaction with Dimethylformamide: 2-Acetyl ethyl acrylate is reacted with dimethylformamide to produce ethyl 2-acetyl-3-(dimethylamino)propionate.
Condensation Reaction: The product is then catalyzed with a certain amount of alkali to undergo a condensation reaction, resulting in the final product, this compound.
Chemical Reactions Analysis
Ethyl 2-acetyl-3-(dimethylamino)acrylate undergoes various chemical reactions, including:
Esterification Reactions: It can participate in esterification reactions, forming esters.
Michael Addition Reactions: It is involved in Michael addition reactions, which are nucleophilic addition reactions to α,β-unsaturated carbonyl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed information on these reactions is limited.
Common reagents used in these reactions include dimethylformamide and alkali catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-acetyl-3-(dimethylamino)acrylate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: The compound serves as a synthetic precursor for certain drugs, making it valuable in medicinal chemistry.
Polymer Chemistry: It is employed in the polymerization of 2-(N,N-dimethylamino)ethyl acrylate (DMAEA) and the preparation of amphiphilic copolymers.
Mechanism of Action
The mechanism of action of Ethyl 2-acetyl-3-(dimethylamino)acrylate involves its participation in esterification and Michael addition reactions. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules. The molecular targets and pathways involved are primarily related to its role in organic synthesis and polymer chemistry.
Comparison with Similar Compounds
Ethyl 2-acetyl-3-(dimethylamino)acrylate can be compared with similar compounds such as:
Ethyl 3-(dimethylamino)acrylate: This compound is also used in organic synthesis and polymer chemistry but differs in its specific applications and reaction conditions.
2-Acetyl-3-(dimethylamino)acrylic Acid Ethyl Ester: Another similar compound with applications in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable intermediate in various chemical processes.
Properties
IUPAC Name |
ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-5-13-9(12)8(7(2)11)6-10(3)4/h6H,5H2,1-4H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSOVGAUOHMPLK-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/N(C)C)/C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51145-57-4 | |
Record name | Ethyl 2-[(dimethylamino)methylene]acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-acetyl-3-(dimethylamino)acrylate in the synthesis of pyrrolotriazine derivatives?
A1: this compound [] acts as an essential building block in the synthesis of pyrrolotriazine derivatives. It reacts with 2-amino-2-cyanoacetamide through a cyclization reaction to form ethyl 5-cyano-4-methylpyrrole-3-carboxylate, a crucial intermediate in the multi-step synthesis. [] This intermediate is then further modified to obtain the final pyrrolotriazine derivatives with potential antiproliferative activity.
Q2: Are there alternative synthetic routes to pyrrolotriazine derivatives that do not use this compound?
A2: The provided research focuses specifically on a synthetic route utilizing this compound. [] While alternative synthetic approaches to pyrrolotriazines might exist, they are not discussed in this paper. Exploration of alternative routes could be an area for further research.
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